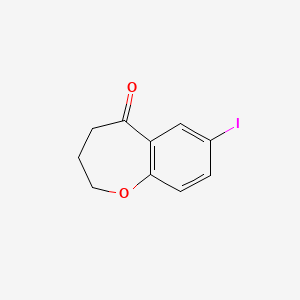

7-Iodo-2,3,4,5-tetrahydro-1-benzoxepin-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including halogenation, acylation, cyclization, alkylation, and substitution reactions . For example, the synthesis of 7,8-dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one, a key intermediate of Ivabradine, was achieved with an overall yield of 63.6% . Another study reported the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives using a one-pot multicomponent reaction at ambient temperature . These methods could potentially be adapted for the synthesis of "7-Iodo-2,3,4,5-tetrahydro-1-benzoxepin-5-one" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds in this class is typically confirmed using spectroscopic methods such as mass spectrometry (MS), nuclear magnetic resonance (NMR), and sometimes X-ray crystallography . For instance, the structure of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives was deduced from IR, mass, 1H NMR, 13C NMR, and HMQC spectra data . Similar analytical techniques would be used to confirm the structure of "7-Iodo-2,3,4,5-tetrahydro-1-benzoxepin-5-one."

Chemical Reactions Analysis

The chemical reactivity of benzoxepin derivatives can vary depending on the substituents and the conditions applied. For example, the synthesis of 1-phenyl-1,5-dihydro-2,4-benzoxazepin-3(4H)-ones involved reacting amino alcohols with COCl2 in the presence of Na2CO3 . The reactivity of these compounds in acidic or basic media was also explored . The iodo-substituent in "7-Iodo-2,3,4,5-tetrahydro-1-benzoxepin-5-one" would likely influence its reactivity, making it amenable to further functionalization through nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of heteroatoms and halogens can affect properties like solubility, melting point, and reactivity. While the specific properties of "7-Iodo-2,3,4,5-tetrahydro-1-benzoxepin-5-one" are not provided in the papers, related compounds have been synthesized and characterized, suggesting that similar methods could be used to determine these properties .

Aplicaciones Científicas De Investigación

Chemistry and Biological Activity of Benzazepines

Benzazepines, including 3-benzazepines, have been explored for their cytotoxic effects against human promyelotic leukaemia HL-60 cells and their ability to produce radicals and inhibit the multidrug resistance P-glycoprotein efflux pump, suggesting potential applications in cancer research and treatment of drug-resistant cancers (Kawase, Saito, & Motohashi, 2000).

Halogenated Carbazoles in the Environment

The environmental impact and origins of halogenated carbazoles, similar to the structure of interest, highlight the importance of understanding the anthropogenic sources and potential toxicological effects of such compounds, which could be relevant for environmental monitoring and pollution control (Parette et al., 2015).

Benzoxazepines' Pharmacological Properties

1,5-Benzoxazepine derivatives, closely related to benzoxepines, have shown anticancer, antibacterial, and antifungal activities, indicating that compounds like 7-Iodo-2,3,4,5-tetrahydro-1-benzoxepin-5-one could have potential applications in developing treatments for various diseases including neurological disorders (Stefaniak & Olszewska, 2021).

Benzothiazepines in Drug Research

The review on benzothiazepines, another class of heterocyclic compounds, outlines their diverse bioactivities such as vasodilatory, tranquilizer, and antidepressant effects. This suggests that research into compounds like 7-Iodo-2,3,4,5-tetrahydro-1-benzoxepin-5-one could uncover new therapeutic agents (Dighe et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

7-iodo-3,4-dihydro-2H-1-benzoxepin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IO2/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10/h3-4,6H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPGNYMQIMPGIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C=CC(=C2)I)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Iodo-2,3,4,5-tetrahydro-1-benzoxepin-5-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methyl-3-nitrobenzoate](/img/structure/B2509228.png)

![ethyl 1-[2-(3-cyanophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2509230.png)

![(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-(2-methoxyphenyl)methanone](/img/structure/B2509239.png)

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclohexanecarboxamide](/img/structure/B2509240.png)

![5-chloro-2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2509246.png)

![N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2509248.png)

![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2509251.png)